Absolute Requirement for Specific Jasmonate Intermediate in Peroxisomal β-Oxidation
The compound 3-Hydroxy-OPC8-CoA is not a general fatty acid β-oxidation substrate but a specific intermediate in the dedicated jasmonic acid biosynthetic pathway [1]. Its formation is strictly dependent on the prior activity of OPC-8:0 CoA Ligase1 (OPCL1), an enzyme specifically identified for JA biosynthesis. Genetic knockout of OPCL1 in Arabidopsis thaliana leads to a 0% conversion of the precursor OPC-8:0 to downstream JA products, as quantified by JA level reduction and precursor hyperaccumulation [1].
| Evidence Dimension | Pathway Dependency |
|---|---|
| Target Compound Data | 0% flux to JA in opcl1 null mutant (loss of 3-Hydroxy-OPC8-CoA formation) [1] |
| Comparator Or Baseline | Wild-type Arabidopsis thaliana: Normal JA biosynthesis |
| Quantified Difference | Complete abrogation of JA biosynthesis in the mutant, demonstrating absolute requirement for this specific CoA intermediate. |
| Conditions | Arabidopsis thaliana, opcl1 null mutant vs. wild-type, JA level quantification and OPC-8:0 accumulation assays. |
Why This Matters
Procurement of 3-Hydroxy-OPC8-CoA is essential for any study aiming to recapitulate or analyze the peroxisomal β-oxidation phase of JA biosynthesis, as generic fatty acyl-CoAs cannot bypass this specific enzymatic step.
- [1] Koo AJ, et al. Identification of a peroxisomal acyl-activating enzyme involved in the biosynthesis of jasmonic acid in Arabidopsis. J Biol Chem. 2006;281(44):33511-20. View Source
